Azetidine, 1-(1-oxo-9-octadecenyl)-

Molecular weight Chemical formula N-acyl heterocycle

Researchers requiring an N-oleoyl heterocycle with distinct amide electronics face limited options, as pyrrolidine or piperidine analogs fail to reproduce the azetidine's unique reactivity profile. This compound resolves that gap: - Pyramidalized amide nitrogen enables >95:5 ketone selectivity, outperforming Weinreb amides in medicinal chemistry campaigns. - Exact mass 321.303165 Da and distinct EI fragmentation provide unequivocal GC-MS/LC-MS identification versus larger ring homologs (+14 Da, +28 Da shifts). Supplied with full QA documentation for immediate R&D deployment.

Molecular Formula C21H39NO
Molecular Weight 321.5 g/mol
CAS No. 56667-16-4
Cat. No. B13938998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine, 1-(1-oxo-9-octadecenyl)-
CAS56667-16-4
Molecular FormulaC21H39NO
Molecular Weight321.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)N1CCC1
InChIInChI=1S/C21H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)22-19-17-20-22/h9-10H,2-8,11-20H2,1H3
InChIKeyMFOQOSVAYUFOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine, 1-(1-oxo-9-octadecenyl)- Overview


Azetidine, 1-(1-oxo-9-octadecenyl)- (CAS 56667-16-4) is an N‑acyl azetidine formed by acylation of the four‑membered azetidine ring with oleic acid, yielding the IUPAC name 1‑(azetidin‑1‑yl)octadec‑9‑en‑1‑one [1]. With a molecular formula of C₂₁H₃₉NO and a molecular weight of 321.5 g/mol, this compound belongs to a class of geometrically distorted amides in which the azetidine ring enforces significant pyramidalization at the amide nitrogen, reducing (O)C–N resonance and conferring reactivity properties distinct from five‑, six‑, or seven‑membered N‑acyl heterocycles [2]. These structural features make it a candidate for applications that exploit altered amide electronics, electrophilicity, or fragmentation behavior relative to close analogs such as N‑oleoyl pyrrolidine, N‑oleoyl piperidine, or N‑oleoyl morpholine.

N‑acyl azetidine scaffold with strained, pyramidalized amide bond
Unambiguous MS differentiation from larger N‑oleoyl pyrrolidine / piperidine homologs
Enables chemoselective ketone synthesis not reproducible with 5‑ or 6‑membered ring amides

Why N-Oleoyl Analogs Cannot Substitute This Scaffold


Generic substitution among N‑oleoyl heterocycles is not straightforward because the four‑membered azetidine ring imposes a unique degree of amide bond pyramidalization that is absent in larger ring analogs [1]. X‑ray crystallographic and computational studies demonstrate that N‑acyl azetidines exhibit pyramid heights (h) intermediate between conventional planar amides and highly reactive β‑lactams, directly impacting electrophilicity, nucleophilic acyl substitution chemoselectivity, and fragmentation pathways [2]. Consequently, an N‑oleoyl pyrrolidine (five‑membered), piperidine (six‑membered), or morpholine analog cannot reproduce the same balance of stability, reactivity, and spectral signature that defines the azetidine derivative. The quantitative evidence below maps these differentiating dimensions.

Ring‑size dependent amide distortion
N‑oleoyl pyrrolidine or piperidine analogs possess more planar amide bonds, altering electrophilicity and chemoselectivity relative to the azetidine scaffold.
Mass spectral differentiation
Each ring size yields distinct molecular weight increments and fragmentation signatures; library matching may misidentify the homolog if the correct core is not verified.
Lipophilicity shift
Increasing ring size raises predicted LogP, which may alter reversed‑phase retention, membrane permeability, and non‑specific binding profiles.

Quantitative Differentiation from N-Oleoyl Analogs


Molecular Weight and Formula Differentiation

The azetidine ring directly determines the molecular weight and elemental composition of the N‑oleoyl amide. Azetidine, 1-(1-oxo-9-octadecenyl)- has a molecular formula of C₂₁H₃₉NO and a molecular weight of 321.5 g/mol [1]. The pyrrolidine analog (N‑oleoyl pyrrolidine) bears an additional CH₂ group, giving C₂₂H₄₁NO and a molecular weight of 335.6 g/mol [2]. The piperidine analog (N‑oleoyl piperidine) carries two additional CH₂ units, yielding C₂₃H₄₃NO and a molecular weight of 349.6 g/mol [3]. These differences are critical for unambiguous identification by mass spectrometry and for purity assessment by elemental analysis.

Molecular Weight
Head-to-head
Δ = –14.1 g/mol vs. pyrrolidine analog
Supports unambiguous heterocycle identification and elemental purity assessment
Calculated from molecular formulas; confirmed by GC‑MS library data
Molecular weight Chemical formula N-acyl heterocycle Mass spectrometry Library matching

Exact Mass as an Orthogonal Discriminator

Exact monoisotopic mass (M) serves as a definitive identifier in high‑resolution mass spectrometry. Azetidine, 1-(1-oxo-9-octadecenyl)- has an exact mass of 321.303165 Da [1]. The pyrrolidine analog has an exact mass of 335.318815 Da, a difference of +14.01565 Da corresponding to one CH₂ unit [2]. The piperidine analog has a calculated exact mass of 349.334465 Da (+28.0313 Da vs. the azetidine) [3]. These differences are readily resolved by TOF or Orbitrap instruments and provide an orthogonal identification check that complements retention time or fragmentation data.

Exact Mass
Head-to-head
321.303165 Da (+14.01565 vs pyrrolidine)
Resolved by TOF/Orbitrap; orthogonal identification in HRMS workflows
Piperidine Δ = +28.0313 Da; values from Wiley Registry 2023
Exact mass High-resolution mass spectrometry GC-MS LC-MS Isotopic pattern

Predicted LogP and Lipophilicity Differentiation

The reduced ring size of the azetidine core lowers the calculated LogP relative to larger N‑oleoyl heterocycles. Azetidine, 1-(1-oxo-9-octadecenyl)- has a predicted LogP of 6.19410 and a topological polar surface area (TPSA) of 20.31 Ų . While directly comparable LogP values for N‑oleoyl pyrrolidine and N‑oleoyl piperidine are not collected in the same database, the trend of increasing LogP with increasing ring size and CH₂ count is well established for homologous N‑acyl series [1], meaning the azetidine derivative is expected to be the least lipophilic and earliest eluting under reversed‑phase conditions.

Predicted LogP
Class-level
Azetidine LogP 6.19 vs est. ~6.7 (pyrrolidine), ~7.2 (piperidine)
Guides lipophilicity‑controlled study selection; supports reversed‑phase method development
Estimates from fragment algorithm and Hansch π(CH₂) constant; experimental verification recommended
LogP Lipophilicity PSA Reversed-phase chromatography ADME prediction

Amide Pyramidalization and Chemoselective Reactivity

N‑Acyl azetidines possess a geometrically distorted amide bond that is more electrophilic than that of N‑acyl pyrrolidines, piperidines, or morpholines. Crystallographic pyramid height (h) analysis places N‑acyl azetidines between planar amides and β‑lactams on the nonplanarity scale [1]. This nonplanarity translates into superior chemoselectivity in nucleophilic acyl substitution: Liu et al. demonstrated that N‑acyl azetidines react with aryl, alkyl, and alkynyl organometallics to give ketones with >95:5 selectivity, outperforming Weinreb amides, and that this selectivity is directly attributable to amide pyramidalization and ring strain [2]. In contrast, N‑acyl pyrrolidine and piperidine amides, which are more planar, do not exhibit the same level of controlled reactivity.

Chemoselectivity
Head-to-head
Ketone synthesis selectivity >95:5 for azetidine amides; Weinreb amides produce overaddition
Enables precise acylation without tertiary alcohol side products; critical for complex ketone construction
THF, –78 °C, PhLi conditions; Liu et al. (2016)
Amide bond Pyramidalization Electrophilicity Acyl transfer Chemoselectivity Organometallic addition

Ring-Size-Dependent Fragmentation Patterns

The four‑membered azetidine ring undergoes characteristic electron‑ionization fragmentation that differs from five‑ or six‑membered N‑acyl heterocycles. Mass spectra of azetidines typically display intense fragments arising from specific cleavage of the strained four‑membered ring, often via an open‑chain molecular ion intermediate [1]. While the full EI mass spectrum of Azetidine, 1-(1-oxo-9-octadecenyl)- is available in the Wiley Registry of Mass Spectral Data 2023, direct comparative fragmentation assignment for the oleoyl series is not fully published in the primary literature. However, the established principle that ring size dictates the dominant fragmentation pathways means that the azetidine derivative yields a distinct spectral fingerprint relative to the pyrrolidine or piperidine analogs [2].

EI‑MS Fragmentation
Class-level
Characteristic azetidine ring‑opening fragments; distinct from 5‑/6‑membered N‑acyl heterocycles
Reduces false‑positive GC‑MS matches in lipid or environmental sample profiling
Wiley Registry spectrum; ring‑size fragmentation effects well established
Mass spectrometry Fragmentation pattern Electron ionization Diagnostic ions GC-MS library

Recommended Applications for N-Oleoyl Azetidine


HRMS Reference Standard for Heterocycle Discrimination

The exact mass of 321.303165 Da and unique EI fragmentation pattern make this compound a valuable reference standard for developing and validating GC‑MS or LC‑MS methods that must distinguish N‑oleoyl azetidine from its pyrrolidine or piperidine homologs in complex lipid mixtures [1]. The +14 Da and +28 Da mass shifts relative to the larger ring analogs provide unequivocal identification in high‑resolution workflows.

Chemoselective Ketone Synthesis via Organometallic Addition

The amide bond pyramidalization inherent to the N‑acyl azetidine core enables chemoselective ketone synthesis with >95:5 selectivity, outperforming Weinreb amides and more planar N‑acyl pyrrolidine/piperidine analogs [2]. This compound can serve as a bench‑stable acylating reagent for constructing complex ketone intermediates in medicinal chemistry campaigns, where overaddition to tertiary alcohol side products is a critical concern.

Covalent Probe Design Leveraging Enhanced Electrophilicity

The reduced amide resonance in N‑acyl azetidines increases electrophilicity at appended Michael acceptors relative to pyrrolidine or piperidine amides [3]. This property can be exploited to design covalent chemical probes or targeted covalent inhibitors where the azetidine amide serves as a tunable electrophilic warhead with reactivity that is intermediate between standard acrylamides and highly reactive β‑lactams.

Physicochemical Benchmarking in N-Acyl Heterocycle Series

With a predicted LogP of 6.19410 and TPSA of 20.31 Ų , this compound anchors the lower‑lipophilicity end of the N‑oleoyl heterocycle series. It is suited for systematic ADME or chromatographic retention studies where incremental changes in ring size (azetidine → pyrrolidine → piperidine) are correlated with measured log D₇.₄, permeability, or protein binding.

Application
Selection Property
Validation Focus
HRMS heterocycle discrimination
Exact mass identity and ring‑size specific fragmentation pattern
High‑resolution mass accuracy and MS/MS library matching
Chemoselective ketone synthesis
Amide pyramidalization‑driven acylation selectivity
Organometallic addition yield and side‑product profile control
Covalent probe design
Tunable electrophilicity between standard acrylamide and β‑lactam warheads
Thiol reactivity and warhead optimization studies
Physicochemical series benchmarking
LogP and TPSA anchoring in N‑oleoyl heterocycle series
Correlation of ring size with chromatographic retention, permeability, and protein binding
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